molecular formula C8H7ClO3 B1367298 3-Chloro-5-methoxybenzoic acid CAS No. 82477-67-6

3-Chloro-5-methoxybenzoic acid

Cat. No. B1367298
Key on ui cas rn: 82477-67-6
M. Wt: 186.59 g/mol
InChI Key: RRVHCVOVXPMKGF-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

3-Chloro-5-methoxybenzoic acid (3 g) was reacted analogously to O3.043/O2.043 with thionyl chloride (23.3 ml) and N,O-dimethylhydroxylamine hydrochloride (1.57 g) and methylmagnesium bromide (8.91 ml). 2.42 g were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.3 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.57 g
Type
reactant
Reaction Step Four
Quantity
8.91 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[C:5]([OH:7])=O.O=[O+][O-].O=O.S(Cl)(Cl)=O.Cl.[CH3:23]NOC.C[Mg]Br>>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH3:23])[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)OC
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
23.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.57 g
Type
reactant
Smiles
Cl.CNOC
Step Five
Name
Quantity
8.91 mL
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.42 g were obtained

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=C(C1)OC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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